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Compound of Interest

Compound Name: 1-(2-Chlorothiazol-5-yl)ethanone

CAS No.: 885229-41-4

Cat. No.: B3030241 Get Quote

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage

in various biological interactions have made it a cornerstone in the development of treatments

for a wide array of diseases, including cancer, inflammation, and microbial infections.[2][3]

Within this important class of heterocycles, 1-(2-Chlorothiazol-5-yl)ethanone emerges as a

highly versatile and valuable building block for drug discovery and development.

This technical guide provides a comprehensive overview of 1-(2-Chlorothiazol-5-yl)ethanone
(CAS No. 885229-41-4), designed for researchers, chemists, and drug development

professionals. We will delve into its chemical properties, plausible synthetic routes, analytical

characterization, and critical applications, underscoring its utility as a key intermediate in the

synthesis of complex molecular architectures.

Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its

properties can be reliably inferred from its structure and data on related compounds.[4] These

characteristics are crucial for its handling, reaction setup, and purification.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3030241?utm_src=pdf-interest
https://pdf.benchchem.com/15202/Application_Notes_and_Protocols_2_Chlorothiazole_5_thiol_as_a_Versatile_Building_Block_in_Organic_Synthesis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8026163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8026163/
https://www.mdpi.com/1420-3049/27/23/8137
https://www.benchchem.com/product/b3030241?utm_src=pdf-body
https://www.benchchem.com/product/b3030241?utm_src=pdf-body
https://pdf.benchchem.com/82/Spectroscopic_Analysis_of_1_2_4_5_trichlorophenyl_ethanone_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Anticipated Value / Data Rationale / Reference

CAS Number 885229-41-4 Verified[5][6]

Molecular Formula C₅H₄ClNOS Calculated from structure

Molecular Weight 161.61 g/mol Calculated from formula

Appearance
Likely a white to off-white or

pale yellow solid

Typical for small, functionalized

heterocyclic compounds

Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

DMF, Acetone); Insoluble in

water

Based on the presence of both

polar (ketone, thiazole) and

nonpolar (chlorinated ring)

features

Melting Point

Not available. Expected to be

higher than 2-chlorothiazole

due to increased molecular

weight and polarity.

N/A

Boiling Point

Not available. Expected to be

significantly higher than related

non-acetylated thiazoles.

N/A

Synthesis and Mechanistic Insights
A robust synthesis of 1-(2-Chlorothiazol-5-yl)ethanone is critical for its accessibility. While

multiple routes can be envisioned, a Friedel-Crafts acylation of 2-chlorothiazole represents a

direct and efficient strategy.

Proposed Synthetic Workflow: Friedel-Crafts Acylation
This protocol describes the acylation of a 2-chlorothiazole precursor. The choice of a Lewis

acid catalyst is crucial for activating the acetylating agent without degrading the sensitive

thiazole ring.
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Step 1: Preparation of Starting Material

Step 2: Friedel-Crafts Acylation

Step 3: Purification

2-Aminothiazole

2-Chlorothiazole

  Sandmeyer Reaction
  (NaNO₂, HCl, CuCl)  

1-(2-Chlorothiazol-5-yl)ethanone

  Inert Solvent (e.g., CS₂, DCE)
  Controlled Temperature  

Acetyl Chloride (CH₃COCl)
+ Lewis Acid (e.g., AlCl₃)

Crude Product

  Aqueous Workup
  (Quench Reaction)  

Pure Product

  Column Chromatography
  (Silica Gel)  

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(2-Chlorothiazol-5-yl)ethanone.

Experimental Protocol (Illustrative)
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Preparation of 2-Chlorothiazole: 2-Chlorothiazole can be synthesized from the readily

available 2-aminothiazole via a Sandmeyer reaction.[7][8] This involves diazotization of the

amino group with sodium nitrite and hydrochloric acid, followed by substitution with chloride

using a copper(I) chloride catalyst.

Acylation Reaction Setup: To a cooled (-10 to 0 °C) suspension of anhydrous aluminum

chloride (AlCl₃, 1.2 equivalents) in a suitable inert solvent such as dichloromethane (DCM) or

1,2-dichloroethane (DCE), add acetyl chloride (1.1 equivalents) dropwise.

Causality:The use of a Lewis acid like AlCl₃ is essential to generate the highly electrophilic

acylium ion (CH₃CO⁺), which is required to overcome the relative aromatic stability of the

thiazole ring. The reaction is conducted at low temperatures to control the exothermic

reaction and prevent side reactions.

Substrate Addition: To the activated acylating mixture, add a solution of 2-chlorothiazole (1.0

equivalent) in the same solvent dropwise, maintaining the low temperature.

Reaction Monitoring: Allow the reaction to stir at low temperature and then warm to room

temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting

material is consumed.

Workup and Purification: Carefully pour the reaction mixture over crushed ice and acidify

with dilute HCl to quench the catalyst. Extract the aqueous layer with an organic solvent

(e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Trustworthiness:The quenching and extraction steps are a self-validating system to

remove the catalyst and inorganic byproducts, ensuring the crude product is suitable for

chromatographic purification.

Final Purification: Purify the crude residue by column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes to yield the pure 1-(2-Chlorothiazol-5-
yl)ethanone.

Spectroscopic Characterization and Structural
Elucidation
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Accurate structural confirmation is paramount. A combination of NMR, IR, and Mass

Spectrometry is used to unambiguously identify the compound.[4] The following data are

anticipated based on the known effects of the functional groups present.[9][10][11]

Synthesized Compound
(1-(2-Chlorothiazol-5-yl)ethanone)

IR Spectroscopy
(Functional Group ID)

Mass Spectrometry
(Molecular Weight & Formula)

NMR Spectroscopy
(¹H & ¹³C Connectivity)

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of the title compound.

Anticipated Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.1-8.3 Singlet (s) 1H Thiazole C4-H

The proton on

the thiazole ring

is deshielded by

the electron-

withdrawing

nature of the

adjacent sulfur

atom and the

carbonyl group.

~2.6-2.7 Singlet (s) 3H -C(O)CH₃

The methyl

protons adjacent

to the carbonyl

group typically

appear in this

region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent: CDCl₃
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Chemical Shift (δ, ppm) Assignment Rationale

~188-192 C=O Carbonyl carbon of a ketone.

~155-160 Thiazole C2-Cl

The carbon atom bonded to

both nitrogen and chlorine is

highly deshielded.

~145-150 Thiazole C4-H
Aromatic CH carbon in the

thiazole ring.

~135-140 Thiazole C5-Ac
Quaternary carbon attached to

the acetyl group.

~26-28 -CH₃
Methyl carbon of the acetyl

group.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100 C-H Stretch Aromatic (Thiazole Ring)

~1680-1700 C=O Stretch Aryl Ketone

~1500-1600 C=C / C=N Stretch Thiazole Ring

~700-800 C-Cl Stretch Chloro Group

Mass Spectrometry (MS):

Method Feature Rationale

ESI-MS [M+H]⁺ at m/z ≈ 162.0/164.0

Protonated molecular ion. The

characteristic ~3:1 isotopic

pattern for chlorine (³⁵Cl/³⁷Cl)

would be observed.

Applications in Drug Discovery and Development
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1-(2-Chlorothiazol-5-yl)ethanone is not an end product but a strategic intermediate. Its value

lies in the two reactive handles it possesses: the ketone and the chloro group.

The Ketone Handle: The acetyl group is a versatile precursor. It can undergo a wide range of

transformations, such as aldol condensations to form chalcones, reduction to secondary

alcohols, or conversion to oximes and hydrazones, enabling the rapid diversification of the

molecular scaffold.[12][13]

The Chloro Handle: The chlorine at the C2 position of the thiazole ring is susceptible to

nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various amine,

thiol, or alcohol nucleophiles, which is a common strategy for coupling fragments in drug

synthesis.[7][14]

Ketone Chemistry C2-Chloride Substitution (SₙAr)

1-(2-Chlorothiazol-5-yl)ethanone
(Key Intermediate)

Chalcones

  Aldol Condensation  

Secondary Alcohols

  Reduction (e.g., NaBH₄)  

Hydrazones/Oximes

  Condensation with
  Hydrazines/Hydroxylamine  

2-Amino Derivatives

  Reaction with Amines  

2-Thioether Derivatives

  Reaction with Thiols  

2-Alkoxy Derivatives

  Reaction with Alcohols  
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Caption: Derivatization pathways from 1-(2-Chlorothiazol-5-yl)ethanone.

This dual reactivity makes it an ideal starting material for constructing libraries of complex

molecules for high-throughput screening in drug discovery programs aimed at identifying novel

anti-cancer, anti-inflammatory, or anti-microbial agents.[2][3]

Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific

Material Safety Data Sheet (MSDS) for this compound should be consulted, general guidelines

for handling chlorinated heterocyclic ketones apply.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab

coat, and chemical-resistant gloves.[15][16]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[16][17]

Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.

[15][18] Keep the container tightly sealed to prevent moisture absorption and degradation.

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and

local regulations for chemical waste.[15][19]

Conclusion
1-(2-Chlorothiazol-5-yl)ethanone is a valuable and strategically important building block in

organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of

two distinct and versatile reactive sites—the ketone and the C2-chloro substituent—make it an

ideal precursor for generating diverse libraries of novel heterocyclic compounds. The protocols

and data outlined in this guide provide a solid foundation for researchers to harness the full

potential of this key synthetic intermediate in their drug discovery and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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